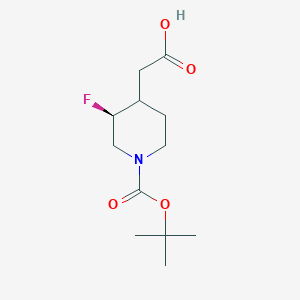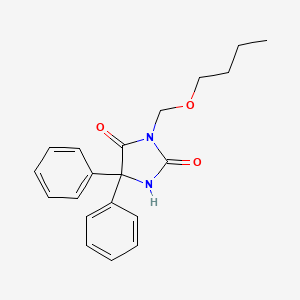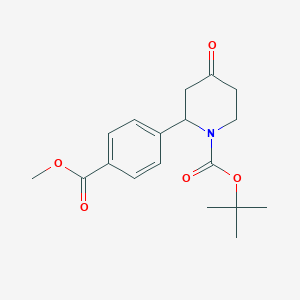
2-((3S)-1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3S)-1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)acetic acid is a chemical compound that features a piperidine ring substituted with a fluorine atom and a tert-butoxycarbonyl (Boc) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3S)-1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine.
Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-((3S)-1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the Boc-protected nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted piperidines or amides.
科学的研究の応用
2-((3S)-1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-((3S)-1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active drug. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to target proteins.
類似化合物との比較
Similar Compounds
- 2-((3S)-1-(tert-Butoxycarbonyl)-3-chloropiperidin-4-yl)acetic acid
- 2-((3S)-1-(tert-Butoxycarbonyl)-3-bromopiperidin-4-yl)acetic acid
- 2-((3S)-1-(tert-Butoxycarbonyl)-3-iodopiperidin-4-yl)acetic acid
Uniqueness
The presence of the fluorine atom in 2-((3S)-1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)acetic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to its halogenated analogs. This makes it a valuable compound in drug design and development.
特性
分子式 |
C12H20FNO4 |
|---|---|
分子量 |
261.29 g/mol |
IUPAC名 |
2-[(3S)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(17)14-5-4-8(6-10(15)16)9(13)7-14/h8-9H,4-7H2,1-3H3,(H,15,16)/t8?,9-/m1/s1 |
InChIキー |
QPBYZDLGSYTGHU-YGPZHTELSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC([C@@H](C1)F)CC(=O)O |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-{[(1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12937222.png)







![4-Hydroxy-5-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12937283.png)


![6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B12937290.png)


